n-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide
Description
N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a pyridine ring substituted with a methylsulfonyl group at the 6-position.
Properties
Molecular Formula |
C11H10N2O3S2 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
N-(6-methylsulfonylpyridin-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H10N2O3S2/c1-18(15,16)10-5-4-8(7-12-10)13-11(14)9-3-2-6-17-9/h2-7H,1H3,(H,13,14) |
InChI Key |
VRMAIYVOTGTMKS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-bromo-3-pyridine, undergoes a nucleophilic substitution reaction with methylsulfonyl chloride in the presence of a base such as triethylamine to yield 6-(methylsulfonyl)pyridine.
Coupling with Thiophene-2-carboxylic Acid: The intermediate 6-(methylsulfonyl)pyridine is then coupled with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below compares N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide with two analogs derived from the evidence:
Key Observations:
- Positional Isomerism : The main compound’s thiophene-2-carboxamide group (vs. 3-carboxamide in ) may influence binding orientation in active sites.
- Substituent Diversity: Methylsulfonyl (electron-withdrawing) vs. hydroxyphenyl (hydrogen-bond donor) vs. tert-butyl (hydrophobic) groups create distinct physicochemical profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
